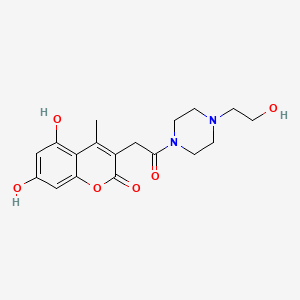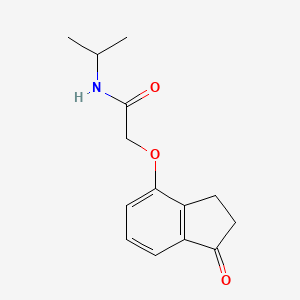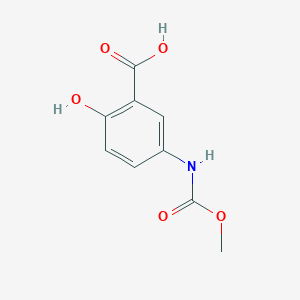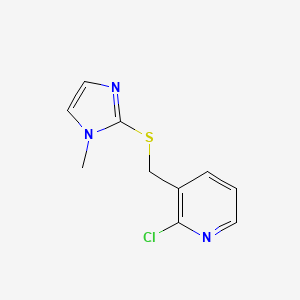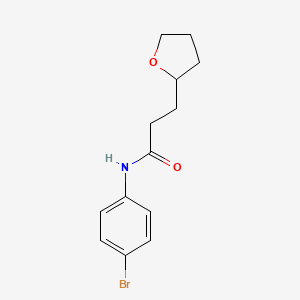
n-(4-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide is an organic compound that features a bromophenyl group and a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide typically involves the reaction of 4-bromobenzoyl chloride with tetrahydrofuran-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
N-(4-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
科学的研究の応用
N-(4-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The tetrahydrofuran ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.
類似化合物との比較
Similar Compounds
- N-(4-Chlorophenyl)-3-(tetrahydrofuran-2-yl)propanamide
- N-(4-Fluorophenyl)-3-(tetrahydrofuran-2-yl)propanamide
- N-(4-Methylphenyl)-3-(tetrahydrofuran-2-yl)propanamide
Uniqueness
N-(4-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the tetrahydrofuran ring provides structural stability and can enhance the compound’s interaction with molecular targets.
特性
分子式 |
C13H16BrNO2 |
|---|---|
分子量 |
298.18 g/mol |
IUPAC名 |
N-(4-bromophenyl)-3-(oxolan-2-yl)propanamide |
InChI |
InChI=1S/C13H16BrNO2/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h3-6,12H,1-2,7-9H2,(H,15,16) |
InChIキー |
YSYMYYLAKRLVDX-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CCC(=O)NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


